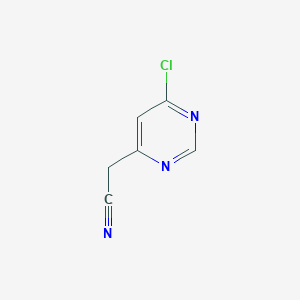
(1,3-Difluoropropan-2-yl)(methyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Difluoropropan-2-yl)(methyl)amine hydrochloride is a chemical compound with the molecular formula C4H9F2N·HCl It is a derivative of amine, characterized by the presence of two fluorine atoms attached to the propyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Difluoropropan-2-yl)(methyl)amine hydrochloride typically involves the reaction of 1,3-difluoropropane with methylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized for maximum yield and purity, often involving multiple purification steps such as distillation and crystallization.
化学反応の分析
Types of Reactions
(1,3-Difluoropropan-2-yl)(methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with fewer fluorine atoms.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoropropanone, while reduction could produce methylamine derivatives.
科学的研究の応用
(1,3-Difluoropropan-2-yl)(methyl)amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (1,3-Difluoropropan-2-yl)(methyl)amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can affect various biochemical pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- (1,1-Difluoropropan-2-yl)(methyl)amine hydrochloride
- (1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride
- 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride
Uniqueness
(1,3-Difluoropropan-2-yl)(methyl)amine hydrochloride is unique due to the specific positioning of the fluorine atoms on the propyl chain, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where precise molecular interactions are required.
特性
分子式 |
C4H10ClF2N |
|---|---|
分子量 |
145.58 g/mol |
IUPAC名 |
1,3-difluoro-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C4H9F2N.ClH/c1-7-4(2-5)3-6;/h4,7H,2-3H2,1H3;1H |
InChIキー |
WZMCGRXKTLFKHS-UHFFFAOYSA-N |
正規SMILES |
CNC(CF)CF.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B13459933.png)
![1-[(1R,5S,7r)-3-oxabicyclo[3.3.1]nonan-7-yl]methanamine hydrochloride](/img/structure/B13459939.png)
amine](/img/structure/B13459945.png)
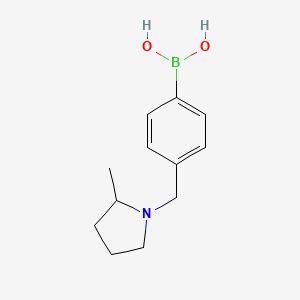
![6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13459969.png)
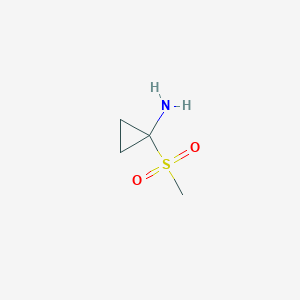

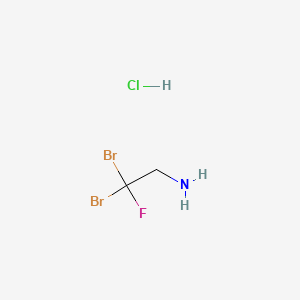

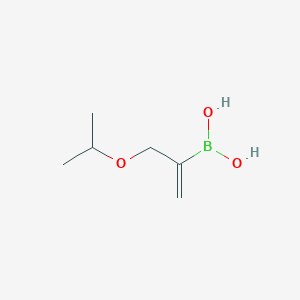
![Methyl 3-(bromomethyl)-5-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B13459992.png)
![(7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13460007.png)
![1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine](/img/structure/B13460010.png)
